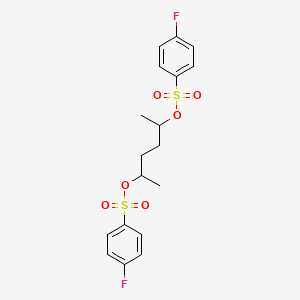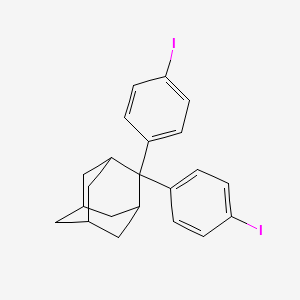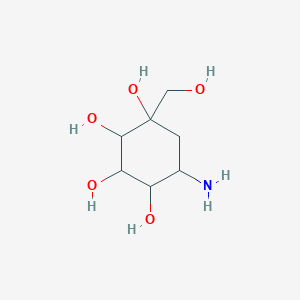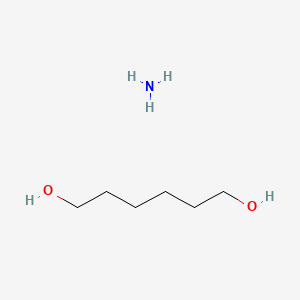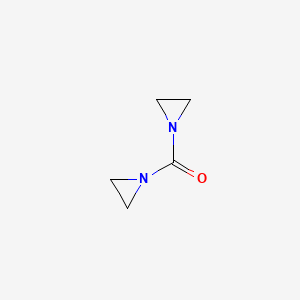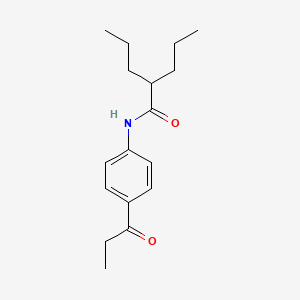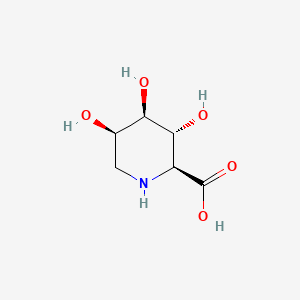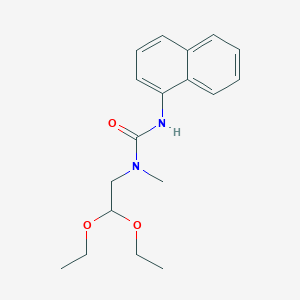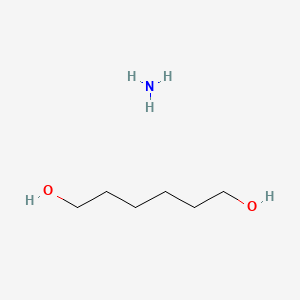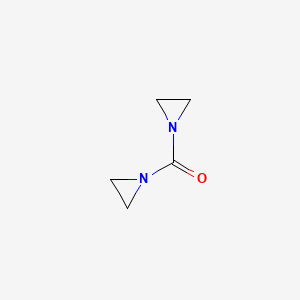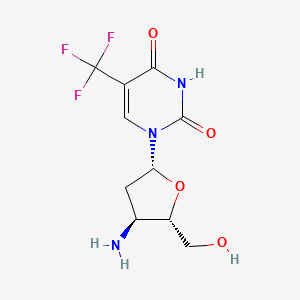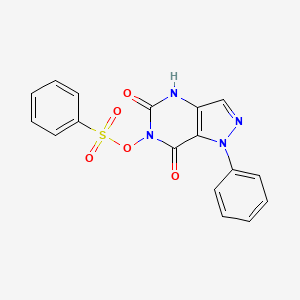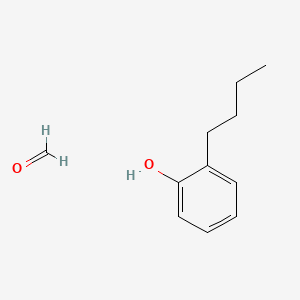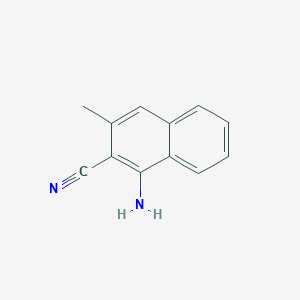![molecular formula C27H24N4O9P2 B12811805 [4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid CAS No. 111129-57-8](/img/structure/B12811805.png)
[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “NF 070” is a nitrogen fluoride compound, part of a broader class of nitrogen-fluorine compounds. Nitrogen fluorides are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of nitrogen fluoride compounds typically involves the reaction of nitrogen-containing compounds with fluorine or fluorine-containing reagents. For instance, nitrogen trifluoride (NF₃) can be synthesized by the reaction of ammonia with fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of nitrogen fluoride compounds often involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. For example, the production of nitrogen trifluoride involves the electrochemical fluorination of ammonia .
Analyse Des Réactions Chimiques
Types of Reactions
Nitrogen fluoride compounds undergo various types of chemical reactions, including:
Oxidation: Nitrogen fluorides can act as oxidizing agents in chemical reactions.
Reduction: These compounds can be reduced under specific conditions to form other nitrogen-containing compounds.
Substitution: Nitrogen fluorides can participate in substitution reactions where fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with nitrogen fluoride compounds include:
Fluorine gas: Used in the synthesis and fluorination reactions.
Ammonia: Reacts with fluorine to produce nitrogen trifluoride.
Reducing agents: Such as hydrogen gas, used in reduction reactions.
Major Products Formed
The major products formed from reactions involving nitrogen fluoride compounds include various fluorinated nitrogen compounds, such as nitrogen trifluoride, nitrogen difluoride, and others .
Applications De Recherche Scientifique
Nitrogen fluoride compounds have a wide range of scientific research applications, including:
Chemistry: Used as fluorinating agents in organic synthesis.
Biology: Studied for their potential biological activities and interactions.
Medicine: Investigated for their potential use in medical imaging and diagnostics.
Industry: Used in the semiconductor industry for plasma etching and cleaning processes
Mécanisme D'action
The mechanism of action of nitrogen fluoride compounds involves their ability to act as strong oxidizing agents and fluorinating agents. They can introduce fluorine atoms into organic molecules, thereby altering their chemical properties and reactivity. The molecular targets and pathways involved in these reactions include various organic substrates and catalytic systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to nitrogen fluoride include:
- Nitrogen monofluoride (NF)
- Nitrogen difluoride radical (NF₂)
- Nitrogen trifluoride (NF₃)
- Nitrogen pentafluoride (NF₅)
- Dinitrogen difluoride (N₂F₂)
- Tetrafluorohydrazine (N₂F₄)
- Fluorine azide (N₃F)
- Tetrafluoroammonium (NF₄⁺)
Uniqueness
The uniqueness of nitrogen fluoride compounds lies in their high reactivity and ability to introduce fluorine atoms into various substrates. This makes them valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Propriétés
Numéro CAS |
111129-57-8 |
|---|---|
Formule moléculaire |
C27H24N4O9P2 |
Poids moléculaire |
610.4 g/mol |
Nom IUPAC |
[4-[[4-[[4-[(4-phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid |
InChI |
InChI=1S/C27H24N4O9P2/c32-25(28-19-9-13-23(14-10-19)41(35,36)37)17-1-5-21(6-2-17)30-27(34)31-22-7-3-18(4-8-22)26(33)29-20-11-15-24(16-12-20)42(38,39)40/h1-16H,(H,28,32)(H,29,33)(H2,30,31,34)(H2,35,36,37)(H2,38,39,40) |
Clé InChI |
VDSXBIOBYPZLHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)P(=O)(O)O)NC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


